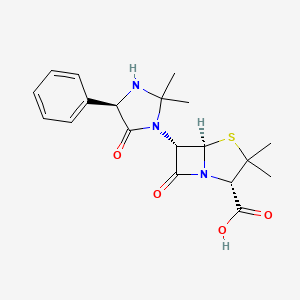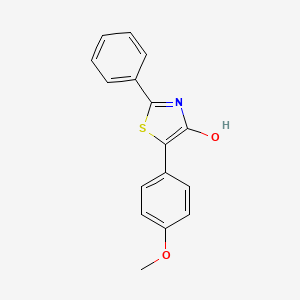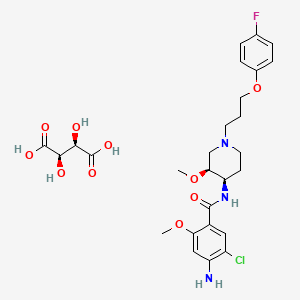
Cisapride tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cisapride tartrate is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . This compound has been used to treat conditions such as gastroesophageal reflux disease (GERD) and diabetic gastroparesis .
準備方法
Synthetic Routes and Reaction Conditions
Cisapride tartrate can be synthesized through a multi-step process involving the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of hydrophilic polymers to create sustained-release formulations . These formulations are designed to release the drug at different sites along the gastrointestinal tract, ensuring a consistent therapeutic effect over time .
化学反応の分析
Types of Reactions
Cisapride tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
科学的研究の応用
Cisapride tartrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of serotonin receptor agonists on gastrointestinal motility.
Biology: Investigated for its role in modulating neurotransmitter release in the enteric nervous system.
Medicine: Primarily used to treat gastrointestinal motility disorders such as GERD and diabetic gastroparesis.
作用機序
Cisapride tartrate exerts its effects by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility in the upper gastrointestinal tract, including increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and accelerated gastric emptying . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .
類似化合物との比較
Similar Compounds
Metoclopramide: Another prokinetic agent that acts as a dopamine antagonist and serotonin receptor agonist.
Omeprazole: A proton pump inhibitor used to reduce stomach acid production.
Uniqueness
This compound is unique in its dual action as a serotonin 5-HT4 receptor agonist and indirect parasympathomimetic . This dual mechanism allows it to effectively enhance gastrointestinal motility without the central nervous system side effects associated with some other prokinetic agents .
特性
CAS番号 |
189888-25-3 |
|---|---|
分子式 |
C27H35ClFN3O10 |
分子量 |
616.0 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |
InChIキー |
QFMZVCBZQAEZSJ-OIKXSMCUSA-N |
異性体SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


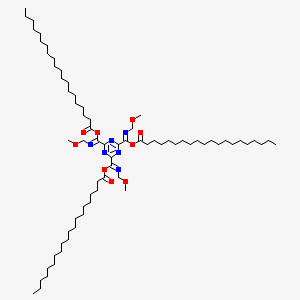
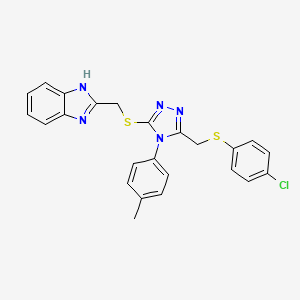
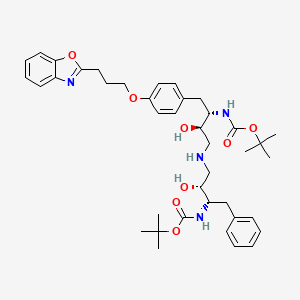

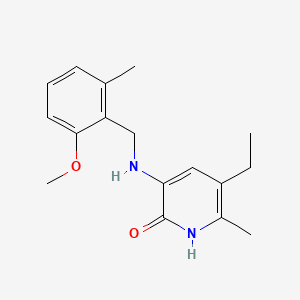



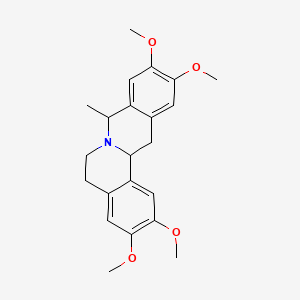
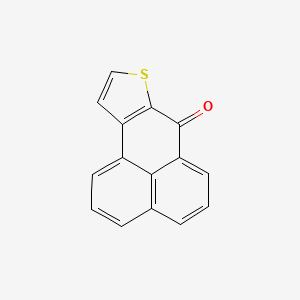
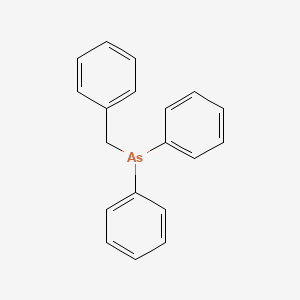
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
